molecular formula C11H9N3O B12821525 N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide

N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide

Cat. No.: B12821525
M. Wt: 199.21 g/mol
InChI Key: UTZAIXNCDNAZFA-UHFFFAOYSA-N
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Description

N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide: is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by its unique structure, which includes an ethynyl group attached to the pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .

Mechanism of Action

The mechanism of action of N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide

InChI

InChI=1S/C11H9N3O/c1-3-8-6-13-9-4-5-12-11(9)10(8)14-7(2)15/h1,4-6,12H,2H3,(H,13,14,15)

InChI Key

UTZAIXNCDNAZFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=NC=C1C#C)C=CN2

Origin of Product

United States

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